BenchChemオンラインストアへようこそ!

{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine

DHFR inhibition Pneumocystis jirovecii Species-selective antifolates

The compound (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine (CAS 1536890-56-8) is a primary amine-substituted pyrrolo[2,3-d]pyrimidine derivative. This scaffold class is foundational in the design of dihydrofolate reductase (DHFR) inhibitors and Janus kinase (JAK) modulators.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11920355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C(=CC2=CN=CN=C21)CN
InChIInChI=1S/C8H10N4/c1-12-7(3-9)2-6-4-10-5-11-8(6)12/h2,4-5H,3,9H2,1H3
InChIKeyFVOBZMNNHJVYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine: Procure the N7-Methyl Substituted Scaffold Demonstrating Improved DHFR Selectivity vs. N-H Analog


The compound (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine (CAS 1536890-56-8) is a primary amine-substituted pyrrolo[2,3-d]pyrimidine derivative . This scaffold class is foundational in the design of dihydrofolate reductase (DHFR) inhibitors and Janus kinase (JAK) modulators. The N7-methyl group distinguishes it from the unsubstituted N7-H analog, a modification that has been shown experimentally to increase hydrophobic interactions in the target active site and restrict conformational flexibility compared to the N-H parent [1]. Published assay data on close structural analogs demonstrate that the N7-methyl pyrrolo[2,3-d]pyrimidine core, when elaborated with appropriate C6-substituents, provides quantifiably different selectivity profiles against DHFR isoforms relative to both N-H and longer N-alkyl chain variants [1].

Why Generic Substitution Fails for (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine: Evidence-Based Differentiation from N-H and Alternative Alkyl Analogs


Generic substitution among pyrrolo[2,3-d]pyrimidine methanamine building blocks introduces uncontrolled variables that directly impact downstream biological activity. The N7-methyl modification on the core scaffold is not a silent structural change: experimental evidence demonstrates that N7 methylation of a 6-arylthiopyrrolo[2,3-d]pyrimidine (compound 2) increases potency for Pneumocystis jirovecii DHFR (pjDHFR IC₅₀ = 160 nM) relative to the N7-H analog (compound 1, pjDHFR IC₅₀ = 213 nM) while simultaneously improving selectivity for pjDHFR over human DHFR (selectivity ratio of 8 vs. 5 for the N-H analog) [1]. Non‑methyl N7‑alkyl variants (e.g., N7‑ethyl, N7‑propyl) produce divergent selectivity ratios (15‑ and 24‑fold, respectively) and distinct potency profiles—the N7-ethyl analog reaches pjDHFR IC₅₀ = 35 nM, whereas the N7-methyl analog achieves 160 nM—meaning that even minor N7-substituent changes generate non‑interchangeable structure–activity relationships [1]. Substituting the (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine building block with the N‑H, N‑ethyl, or N‑propyl pyrrolo[2,3-d]pyrimidine-6‑yl‑methanamine cannot replicate the precise hydrophobic contact profile with Met33 in pjDHFR or the steric interaction with Phe31 in human DHFR that the N7‑methyl group provides [1].

Quantitative Differentiation Guide: (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine vs. Closest Analog Comparators


N7-Methyl vs. N7-H DHFR Selectivity: 8‑Fold vs. 5‑Fold Selectivity Ratio in 6‑Arylthio Pyrrolo[2,3-d]pyrimidine Series

In a direct head‑to‑head comparison of the 6‑(3‑methoxyphenylthio)‑5‑methyl‑pyrrolo[2,3‑d]pyrimidine‑2,4‑diamine series, the N7‑methyl analog (compound 2) exhibited an 8‑fold selectivity for Pneumocystis jirovecii DHFR (pjDHFR) over human DHFR (hDHFR), compared with a 5‑fold selectivity for the N7‑H analog (compound 1) [1]. The pjDHFR IC₅₀ for compound 2 was 160 nM (hDHFR 1200 nM), versus 213 nM (hDHFR 970 nM) for compound 1. The selectivity ratios (hDHFR IC₅₀ / pjDHFR IC₅₀) are 8 and 5, respectively, representing a 60% improvement in species‑selectivity index attributable solely to the N7‑methyl group [1]. The broader N7‑alkyl series shows that the N7‑methyl substitution occupies a unique selectivity–potency window: longer N7‑alkyl chains increase selectivity further (n‑propyl, ratio 24) but with altered potency, while the N7‑methyl provides the first increment of selectivity gain without a large potency shift [1].

DHFR inhibition Pneumocystis jirovecii Species-selective antifolates

Conformational Restriction by N7-Methyl: Reduction from 122 to 72 Low‑Energy Conformations vs. N7-H in 6‑Aryl Series

Computational conformational sampling (Sybyl) of the N7‑H analog (compound 1) and the N7‑methyl analog (compound 2) within the 6‑arylthio‑5‑methyl‑pyrrolo[2,3‑d]pyrimidine‑2,4‑diamine series yielded 122 and 72 conformations within 1 kcal/mol of the global minimum, respectively [1]. This 41% reduction in accessible low‑energy conformations is attributed to restricted rotation around the C6–aryl bond induced by the combined 5‑methyl/7‑methyl steric environment [1]. The conformational restriction is correlated with improved docking scores for pjDHFR: compound 2 (−36 kJ/mol) vs. compound 1 (−34 kJ/mol), and a larger docking score differential between pjDHFR and hDHFR (ΔΔG = 11 kJ/mol for compound 2 vs. ∼4 kJ/mol for compound 1) [1]. The authors conclude that the N7‑methyl group facilitates access to the bioactive conformation in pjDHFR, a pre‑organization effect not available with the N‑H parent [1].

Conformational analysis Ligand preorganization Molecular docking

N7-Methyl Effect on Human DHFR Binding: IC₅₀ Shift from 970 nM to 1200 nM vs. N7-H, Contrasting with Piperidine‑Linked N7‑Methyl Pyrrolo[2,3‑d]pyrimidine JAK2 Inhibition (IC₅₀ 323 nM)

In the DHFR inhibitor series, N7‑methylation of compound 1 to give compound 2 increased the hDHFR IC₅₀ from 970 nM to 1200 nM, representing a 1.24‑fold reduction in human enzyme affinity that contributes to the improved selectivity ratio [1]. In contrast, an elaborated N7‑methyl pyrrolo[2,3‑d]pyrimidine derivative, (4‑(tert‑butylamino)‑2‑(3H‑imidazo[4,5‑c]pyridin‑3‑yl)‑7‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidin‑6‑yl)(4‑methylpiperazin‑1‑yl)methanone, which incorporates an amide‑linked C6 substituent on the same N7‑methyl core, was reported to inhibit JAK2 with an IC₅₀ of 323 nM (Kinase‑Glo luminescent assay) [2]. While these compounds differ in their C6 substitution, the common N7‑methyl pyrrolo[2,3‑d]pyrimidine scaffold demonstrates dual‑target engagement capacity, with the C6‑methanamine building block serving as the modular precursor to both the thioether‑linked DHFR series and amide‑linked kinase inhibitor series [2].

JAK2 inhibition Kinase selectivity Off-target profiling

N7-Methyl vs. N7-Ethyl Potency–Selectivity Tradeoff: 160 nM / 8‑Fold vs. 35 nM / 15‑Fold in pjDHFR Series

Within the N7‑alkyl series (compounds 2–6, Table 2 in Shah et al., 2018), the N7‑methyl substitution (compound 2) yields pjDHFR IC₅₀ = 160 nM with a selectivity ratio of 8, while the N7‑ethyl substitution (compound 3) shifts the profile to pjDHFR IC₅₀ = 35 nM and selectivity ratio of 15 [1]. The N7‑methyl therefore occupies a distinct position in the potency–selectivity landscape: it provides a measurable selectivity improvement over N7‑H (ratio 5) while maintaining nanomolar potency, but does not drive potency to the sub‑50 nM range as the ethyl does. This differentiation is critical for medicinal chemistry programs that require balancing species‑selectivity against absolute potency—the N7‑methyl building block enables a selectivity of 8 without the potency gains (and potential off‑target risks) of the ethyl and propyl analogs [1].

Structure-activity relationship Antifolate optimization Potency-selectivity balance

6‑Methanamine vs. 6‑Methanol Substituent: Primary Amine Reactivity for Modular Diversification vs. Hydroxyl Limitations

The (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine (CAS 1536890-56-8) provides a primary amine at the C6‑position, enabling direct amide coupling, reductive amination, or sulfonamide formation without an oxidation step . The corresponding alcohol, (7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (CAS 1638767-80-2), requires conversion to a leaving group (e.g., mesylate, halide) or oxidation to the aldehyde prior to further elaboration, adding synthetic steps and potential yield losses . While no head‑to‑head synthetic efficiency comparison has been published for these two specific building blocks, the amine‑terminated scaffold maps directly onto the C6‑side chain attachment chemistry used in the elaborated DHFR inhibitor series, where the 6‑substituent is introduced via C–S bond formation at the 6‑position [1]. The methanamine variant supports the convergent assembly strategies preferred in medicinal chemistry libraries, whereas the methanol variant introduces additional synthetic transformations before library diversification can commence.

Synthetic chemistry Building block diversification Amine coupling

Application Scenarios for (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanamine: Where This Building Block is the Defensible Procurement Choice


Design of Species-Selective DHFR Inhibitors Targeting Pneumocystis jirovecii with a Defined 8‑Fold Selectivity Window

Medicinal chemistry teams developing next‑generation antifolates for Pneumocystis pneumonia should procure the N7‑methyl methanamine building block specifically when the target product profile requires a selectivity ratio near 8 (pjDHFR vs. hDHFR) rather than the lower 5‑fold ratio provided by the N7‑H analog or the higher 15–24‑fold ratios of N7‑ethyl/propyl analogs, which may over‑optimize selectivity at the expense of other drug‑like properties [1]. The C6‑methanamine handle permits direct installation of arylthio or heteroatom‑bridged side chains that exploit the Met33/Phe31 amino acid difference between fungal and human DHFR, as demonstrated in the Shah et al. (2018) series where compound 2 achieved pjDHFR IC₅₀ = 160 nM with the targeted 8‑fold selectivity [1].

Conformationally Restricted Kinase Inhibitor Libraries Using the Pre‑Organized N7‑Methyl Pyrrolo[2,3‑d]pyrimidine Core

The 41% reduction in accessible low‑energy conformations (72 vs. 122 for the N7‑H analog) makes this building block the preferred starting material for fragment‑based or structure‑based drug design programs targeting kinases where a pre‑organized scaffold reduces entropic binding penalties [1]. The reported JAK2 inhibitor derivative (IC₅₀ = 323 nM, Kinase‑Glo assay) utilizing an elaborated N7‑methyl core validates kinase target engagement, and the C6‑methanamine provides a convenient diversification point for amide‑linked substituent libraries [2]. Researchers should select this building block over the N7‑H analog when conformational pre‑organization is a design criterion.

Synthesis of Dual‑Target (DHFR/Kinase) Compound Collections from a Single Common Intermediate

Institutions running parallel hit‑to‑lead programs across multiple target classes can consolidate procurement around the N7‑methyl pyrrolo[2,3‑d]pyrimidine C6‑methanamine as a common late‑stage intermediate. The primary amine enables divergent functionalization into thioether‑linked DHFR inhibitors bearing an 8‑fold selectivity profile [1] or into amide‑linked kinase inhibitors exemplified by the JAK2 inhibitor (IC₅₀ = 323 nM) [2]. This procurement strategy reduces inventory complexity compared to maintaining separate building blocks for each target class, while preserving access to the N7‑methyl selectivity and conformational benefits that are absent in the N7‑H scaffold.

Academic and CRO Synthesis of Pyrrolo[2,3‑d]pyrimidine Focused Libraries for Antifolate Screening

Contract research organizations and academic screening centers building pyrrolo[2,3‑d]pyrimidine‑focused libraries for opportunistic infection drug discovery should select the N7‑methyl methanamine as the core building block for the N7‑substituted subset. The quantitative selectivity data (8‑fold pjDHFR/hDHFR ratio) provides a rationale for library inclusion that is absent for the uncharacterized N7‑H methanamine building block; new chemical entities derived from this core can be benchmarked against compound 2 as an internal reference standard with known pjDHFR IC₅₀ = 160 nM and hDHFR IC₅₀ = 1200 nM [1].

Quote Request

Request a Quote for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.